molecular formula C21H26N2O4S B6571543 4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946383-56-8

4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6571543
CAS No.: 946383-56-8
M. Wt: 402.5 g/mol
InChI Key: GCIKZVZWYLAAFJ-UHFFFAOYSA-N
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Description

4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic organic compound with a complex structure. It belongs to the class of benzamide derivatives and features a combination of multiple functional groups including an ethoxy group, a sulfonyl group, and a tetrahydroquinoline moiety. This compound has been explored for various applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves a multi-step process:

  • Formation of Tetrahydroquinoline Moiety: : The synthesis begins with the cyclization of an appropriate precursor to form the tetrahydroquinoline structure. This step may involve reactions such as Pictet-Spengler cyclization.

  • Ethoxy Substitution: : The ethoxy group is introduced via nucleophilic substitution reactions, typically using ethyl halides or ethyl sulfonates.

  • Amidation: : The final step involves the coupling of the tetrahydroquinoline derivative with 4-ethoxybenzoic acid to form the benzamide linkage. This can be accomplished using coupling reagents like EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely utilize optimized versions of the synthetic routes described above, with a focus on high yield, cost-efficiency, and scalability. Catalysts, solvent systems, and reaction conditions would be tailored to achieve maximum productivity while maintaining purity standards.

Chemical Reactions Analysis

Types of Reactions It Undergoes

4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized under strong oxidative conditions, potentially affecting the tetrahydroquinoline and benzamide moieties.

  • Reduction: : Reduction reactions might target the sulfonyl group, leading to the formation of sulfides.

  • Substitution: : Nucleophilic substitution can occur at the ethoxy group or other functional sites depending on the reagents used.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reducing Agents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4)

  • Nucleophiles: : Alkoxides, amines, and halides for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance:

  • Oxidation: : Oxidized quinoline derivatives

  • Reduction: : Sulfide analogs

  • Substitution: : Alkyl-substituted derivatives

Scientific Research Applications

4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been studied for various scientific research applications, including:

  • Medicinal Chemistry: : Exploration as a potential therapeutic agent targeting specific molecular pathways in diseases.

  • Pharmacology: : Investigation of its interaction with biological targets, such as enzymes and receptors.

  • Chemical Biology: : Use as a probe to study biological processes and molecular interactions.

  • Industrial Applications: : Potential use in material sciences and chemical synthesis due to its unique functional groups.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, likely involving binding to enzymes or receptors. The mechanism of action can be broken down into:

  • Molecular Targets: : Enzymes, receptors, or other proteins that the compound binds to.

  • Pathways Involved: : Biological pathways influenced by the binding of the compound, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-3-yl]benzamide

  • 4-ethoxy-N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

  • N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Uniqueness

What sets 4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide apart from these similar compounds is its unique combination of an ethoxy group, a sulfonyl group, and the specific positioning of these groups on the tetrahydroquinoline and benzamide moieties

This compound's distinctive structure offers diverse possibilities for exploration in synthetic chemistry, biomedical research, and industrial applications. The combination of functional groups provides versatility for modifications and the creation of novel derivatives with enhanced properties.

Properties

IUPAC Name

4-ethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-3-14-28(25,26)23-13-5-6-17-15-18(9-12-20(17)23)22-21(24)16-7-10-19(11-8-16)27-4-2/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIKZVZWYLAAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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